(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one
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Overview
Description
(3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one is an organic compound characterized by its unique structure, which includes a biphenyl group attached to a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of a boronic acid derivative of biphenyl with a halogenated pentanone in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
(3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of (3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(RS)-3-(Diphenylmethoxy)-1,2-propanediol: A compound with a similar biphenyl structure but different functional groups.
2-[2-(Dimethylamino)ethoxy]ethanol: Another compound with a biphenyl group but different substituents.
Uniqueness
(3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
66295-56-5 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
(3S)-3-methyl-1-(4-phenylphenyl)pentan-1-one |
InChI |
InChI=1S/C18H20O/c1-3-14(2)13-18(19)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3/t14-/m0/s1 |
InChI Key |
XBLJAXGDFOFVKG-AWEZNQCLSA-N |
Isomeric SMILES |
CC[C@H](C)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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